molecular formula C8H13NO B13160280 5-Amino-5-cyclopropylpent-1-en-3-one

5-Amino-5-cyclopropylpent-1-en-3-one

Cat. No.: B13160280
M. Wt: 139.19 g/mol
InChI Key: FHBAISSFZFHYPC-UHFFFAOYSA-N
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Description

5-Amino-5-cyclopropylpent-1-en-3-one is an organic compound with the molecular formula C8H13NO This compound is characterized by the presence of an amino group (-NH2) and a cyclopropyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-cyclopropylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-cyclopropylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Amino-5-cyclopropylpent-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-5-cyclopropylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: A heterocyclic compound with similar amino functionality.

    Cyclopropylamine: A simpler analog with a cyclopropyl group and an amino group.

Uniqueness

5-Amino-5-cyclopropylpent-1-en-3-one is unique due to its specific structural features, including the cyclopropyl group and the pentenone backbone. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-amino-5-cyclopropylpent-1-en-3-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)5-8(9)6-3-4-6/h2,6,8H,1,3-5,9H2

InChI Key

FHBAISSFZFHYPC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC(C1CC1)N

Origin of Product

United States

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